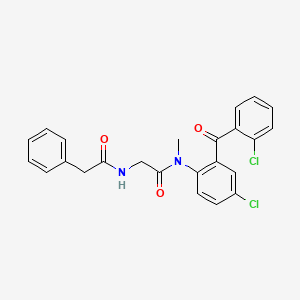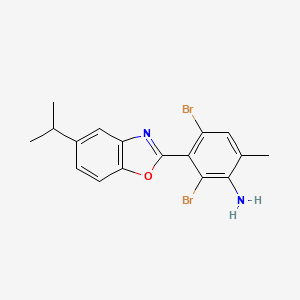
2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline is a synthetic organic compound that belongs to the class of brominated anilines. These compounds are often used in various chemical and industrial applications due to their unique properties, such as their ability to act as intermediates in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline typically involves the bromination of aniline derivatives followed by the introduction of the benzoxazole moiety. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinone derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe or reagent in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Similar Compounds
2,4-Dibromoaniline: A simpler brominated aniline without the benzoxazole moiety.
3-(5-Isopropyl-1,3-benzoxazol-2-YL)aniline: Lacks the bromine substituents.
2,4-Dibromo-6-methylaniline: Similar structure but without the benzoxazole group.
Uniqueness
2,4-Dibromo-3-(5-isopropyl-1,3-benzoxazol-2-YL)-6-methylaniline is unique due to the presence of both bromine atoms and the benzoxazole moiety, which can impart distinct chemical and biological properties compared to its simpler analogs.
属性
分子式 |
C17H16Br2N2O |
|---|---|
分子量 |
424.1 g/mol |
IUPAC 名称 |
2,4-dibromo-6-methyl-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C17H16Br2N2O/c1-8(2)10-4-5-13-12(7-10)21-17(22-13)14-11(18)6-9(3)16(20)15(14)19/h4-8H,20H2,1-3H3 |
InChI 键 |
OEVWRIRRCNOIIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1N)Br)C2=NC3=C(O2)C=CC(=C3)C(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





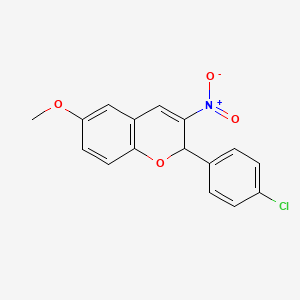

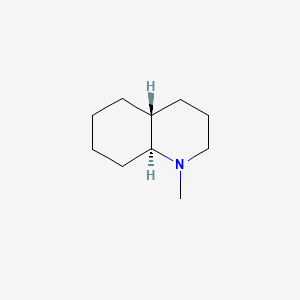
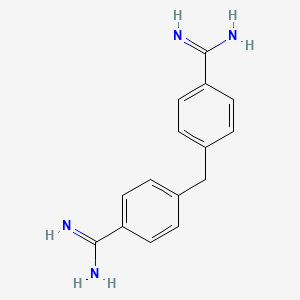
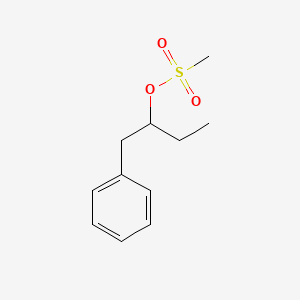

![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B13801788.png)
![2-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13801793.png)
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)

